
O-Demethyl apixaban sulfate
Vue d'ensemble
Description
O-Demethyl apixaban sulfate is a metabolite of Apixaban, a potent and highly selective factor Xa inhibitor . Apixaban is currently under development for the treatment of arterial and venous thrombotic diseases .
Synthesis Analysis
Apixaban undergoes O-demethylation catalyzed by P450 enzymes to form O-demethyl apixaban, which then undergoes a conjugation reaction with sulfotransferases (SULTs), specifically SULT1A1 and SULT1A2 enzymes, to form O-demethyl apixaban sulfate .Molecular Structure Analysis
The molecular formula of O-Demethyl apixaban sulfate is C24H23N5O7S . The exact mass of the compound is 525.1318.Chemical Reactions Analysis
Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban, which then is conjugated by sulfotransferases to form O-demethyl apixaban sulfate . Of the five human cDNA-expressed SULTs tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for the formation of O-demethyl apixaban sulfate .Physical And Chemical Properties Analysis
The exact mass of O-Demethyl apixaban sulfate is 525.1318. The solubility of this chemical has been described as soluble in DMSO.Applications De Recherche Scientifique
Sulfation of O-Demethyl Apixaban : Sulfotransferases (SULTs), particularly SULT1A1 and SULT1A2, are responsible for the sulfation reaction forming O-demethyl apixaban sulfate. This sulfate is a major circulating metabolite in humans and is less prevalent in animals. SULT1A1, due to its high expression and catalytic activity in the liver, plays a significant role in humans for forming this metabolite (Wang et al., 2009).
Metabolism and Pharmacokinetics in Humans : O-demethyl apixaban sulfate is a significant metabolite found in plasma after oral administration of apixaban. It is a stable and water-soluble metabolite, and apixaban's exposure in subjects with bile collection was similar to those without bile collection. Apixaban undergoes metabolic pathways including O-demethylation, hydroxylation, and sulfation (Raghavan et al., 2009).
Comparative Metabolism in Various Species : In a study comparing the metabolism of apixaban in different species, O-demethyl apixaban sulfate was found to be about 25% of the parent area under the curve in human plasma. This metabolite was present in lower amounts relative to the parent in plasma from mice, rats, and dogs. Different species show quantitative differences in in vivo metabolite profiles, but all human metabolites were found in animal species (Zhang et al., 2009).
Preclinical Discovery of Apixaban : A study on the preclinical discovery of apixaban, which inhibits factor Xa, noted that O-demethyl apixaban sulfate is the major circulating metabolite in humans. However, this sulfate conjugate is inactive against human factor Xa (Wong et al., 2011).
Mécanisme D'action
Target of Action
O-Demethyl apixaban sulfate primarily targets Factor Xa (FXa) . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, O-Demethyl apixaban sulfate prevents thrombin generation, thereby exerting its anticoagulant effect .
Mode of Action
O-Demethyl apixaban sulfate acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing it from interacting with its natural substrate, prothrombin . This inhibition occurs for both free and bound FXa, as well as prothrombinase, independent of antithrombin III .
Biochemical Pathways
The metabolic pathways of O-Demethyl apixaban sulfate involve O-demethylation, hydroxylation, and sulfation . Initially, apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban. This compound is then conjugated by sulfotransferases (SULTs) to form O-demethyl apixaban sulfate .
Pharmacokinetics
The pharmacokinetics of O-Demethyl apixaban sulfate involve absorption, distribution, metabolism, and excretion (ADME). Apixaban, the parent compound, has good bioavailability, low clearance, and a small volume of distribution . It is metabolized to O-demethyl apixaban, which is then sulfated to form O-demethyl apixaban sulfate . This metabolite is excreted via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The result of O-Demethyl apixaban sulfate’s action is the prevention of thromboembolic diseases . By inhibiting FXa, it reduces thrombin generation, thereby preventing the formation of blood clots . This makes it useful for the prophylaxis of stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .
Action Environment
The action of O-Demethyl apixaban sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Apixaban has a low potential for drug-drug interactions, which suggests that o-demethyl apixaban sulfate may also have a similar characteristic
Safety and Hazards
Apixaban, a direct factor Xa inhibitor, has predictable pharmacokinetic and pharmacodynamic properties that are consistent across a wide range of patients, including the elderly and those with moderate renal impairment . The fast onset of action, low potential for food or drug interactions, and lack of requirement for routine monitoring during clinical use make apixaban a potentially useful option to simplify anticoagulation treatment .
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFVOGTDGFZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethyl apixaban sulfate | |
CAS RN |
1118765-14-2 | |
| Record name | O-Demethyl apixaban sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL APIXABAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary metabolic pathway of Apixaban in humans, and how does O-Demethyl apixaban sulfate factor into this process?
A: Apixaban, a direct factor Xa inhibitor, primarily undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban. This metabolite is then further metabolized by sulfotransferases (SULTs), primarily SULT1A1, to form O-Demethyl apixaban sulfate. [, , ] This sulfate conjugate represents a significant circulating metabolite in humans, though its plasma concentration is lower than the parent drug. [, ]
Q2: Are there any species differences in the metabolism of Apixaban, particularly regarding the formation of O-Demethyl apixaban sulfate?
A: Yes, significant species differences exist in the formation of O-Demethyl apixaban sulfate. Studies utilizing liver S9 fractions, a rich source of drug-metabolizing enzymes, revealed that dogs, monkeys, and humans exhibited higher activities for O-Demethyl apixaban sulfate formation compared to mice, rats, and rabbits. [] This highlights the importance of considering species-specific metabolic profiles during drug development.
Q3: Besides O-Demethyl apixaban sulfate, what other metabolites of Apixaban are observed in various species?
A: In addition to O-Demethyl apixaban sulfate (M1), other key metabolites include O-demethyl apixaban (M2) and O-demethyl apixaban glucuronide (M14). While these metabolites are found across species, their relative abundance varies. [] For instance, rabbits exhibit a distinct metabolic profile, with apixaban being a minor component and M2 and M14 being prominent. [] This underscores the complexity of Apixaban metabolism across different species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



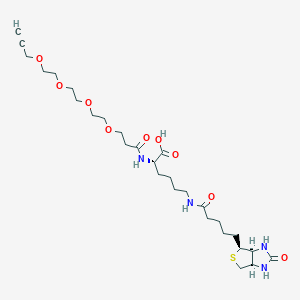
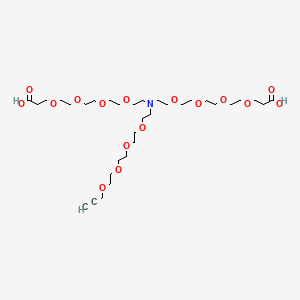
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

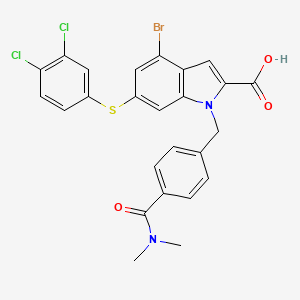

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
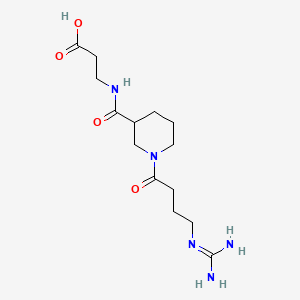
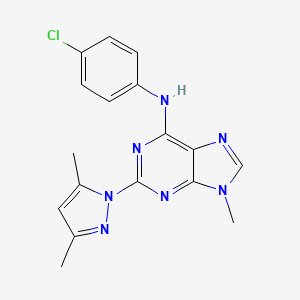
![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
